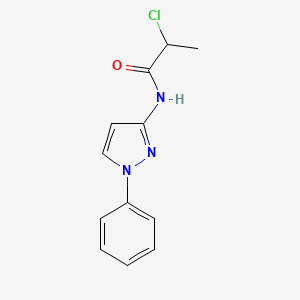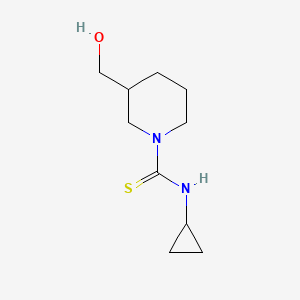![molecular formula C15H12N2O4 B10865820 2-(3-Oxo-2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B10865820.png)
2-(3-Oxo-2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-OXO-2-PHENYL-2,3-DIHYDRO-4H-PYRIDO[3,2-B][1,4]OXAZIN-4-YL)ACETIC ACID is a complex organic compound characterized by its unique pyrido[3,2-b][1,4]oxazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-OXO-2-PHENYL-2,3-DIHYDRO-4H-PYRIDO[3,2-B][1,4]OXAZIN-4-YL)ACETIC ACID typically involves the condensation of phenylhydrazine with a suitable ketone, followed by cyclization and oxidation steps. One common method includes the use of methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through the formation of an intermediate tricyclic indole, which is then converted to the desired oxazine derivative.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-OXO-2-PHENYL-2,3-DIHYDRO-4H-PYRIDO[3,2-B][1,4]OXAZIN-4-YL)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions typically use reagents like bromine and nitric acid, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various dihydro compounds.
Scientific Research Applications
2-(3-OXO-2-PHENYL-2,3-DIHYDRO-4H-PYRIDO[3,2-B][1,4]OXAZIN-4-YL)ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-OXO-2-PHENYL-2,3-DIHYDRO-4H-PYRIDO[3,2-B][1,4]OXAZIN-4-YL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound’s oxazine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid: Shares a similar oxazine ring structure but differs in the substitution pattern and overall molecular framework.
4H-Benzo[d][1,3]oxazin-4-ones: These compounds also contain an oxazine ring but have different functional groups and biological activities.
Uniqueness
2-(3-OXO-2-PHENYL-2,3-DIHYDRO-4H-PYRIDO[3,2-B][1,4]OXAZIN-4-YL)ACETIC ACID is unique due to its specific pyrido[3,2-b][1,4]oxazine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H12N2O4 |
|---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
2-(3-oxo-2-phenylpyrido[3,2-b][1,4]oxazin-4-yl)acetic acid |
InChI |
InChI=1S/C15H12N2O4/c18-12(19)9-17-14-11(7-4-8-16-14)21-13(15(17)20)10-5-2-1-3-6-10/h1-8,13H,9H2,(H,18,19) |
InChI Key |
PSQDZFNNPFAJRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C3=C(O2)C=CC=N3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10865746.png)

![11-(4-chlorophenyl)-N-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10865764.png)

![Ethyl 5,5-dimethyl-2-[[2-(4-methylanilino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B10865779.png)
![ethyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B10865783.png)


![3-(4-tert-butylphenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B10865796.png)
![2-[2-(1,3-Benzoxazol-2-YL)hydrazono]acetic acid](/img/structure/B10865802.png)
![4-Methoxy-N'~1~-{3-[2-(4-methoxybenzoyl)hydrazono]-2-nitropropylidene}benzohydrazide](/img/structure/B10865804.png)
![10-acetyl-3-(4-fluorophenyl)-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10865813.png)
